N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a thiophene ring, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: Starting with 4-ethylpiperazine, the intermediate is prepared through alkylation reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperazine intermediate.
Formation of the Propan-2-YL Linker: The propan-2-YL linker is added through a series of substitution reactions.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide
- N-[1-(4-Ethylpiperazin-1-YL)-1-(furan-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide
Uniqueness
N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H32N4O3S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
N'-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(4-methoxyphenyl)methyl]oxamide |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26-11-13-27(14-12-26)21(20-6-5-15-31-20)17(2)25-23(29)22(28)24-16-18-7-9-19(30-3)10-8-18/h5-10,15,17,21H,4,11-14,16H2,1-3H3,(H,24,28)(H,25,29) |
InChI Key |
XQZOPPAVPCKYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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